REACTION_CXSMILES
|
[C:1]([NH:8][NH2:9])([O:3][C:4](C)(C)[CH3:5])=[O:2].CCN(C(C)C)C(C)C.C(Cl)(OCC1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29]2[C:24]1=[CH:25][CH:26]=[CH:27][CH:28]=2)=O>C(Cl)Cl>[CH:34]1[C:35]2[CH:5]([CH2:4][O:3][C:1]([NH:8][NH2:9])=[O:2])[C:24]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:30]=2[CH:31]=[CH:32][CH:33]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NN
|
Name
|
|
Quantity
|
12.95 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added over the course of 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to a volume of about 100 ml
|
Type
|
ADDITION
|
Details
|
Trifluoroacetic acid (100 ml) was then carefully added at 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The product was precipitated by careful addition of saturated Na2CO3 solution (300 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 70.8 mmol | |
AMOUNT: MASS | 18.02 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |